Product packaging for Furo[2,3-c]pyridine-7-methanamine(Cat. No.:CAS No. 193750-83-3)

Furo[2,3-c]pyridine-7-methanamine

Cat. No.: B065110
CAS No.: 193750-83-3
M. Wt: 148.16 g/mol
InChI Key: AACZJEXMQIRJJB-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Modern Organic Chemistry and Medicinal Chemistry

Fused heterocyclic systems are complex chemical structures composed of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in These structural motifs are of paramount importance in modern organic and medicinal chemistry. Their unique three-dimensional arrangements and the presence of heteroatoms confer distinct chemical and physical properties, making them key components in a vast array of biologically active molecules, including many pharmaceuticals and natural products. fiveable.menih.gov

The fusion of multiple rings can lead to enhanced biological activity and selectivity towards specific biological targets. fiveable.me By modifying the constituent rings and their substituents, chemists can fine-tune the pharmacological profile of a molecule, optimizing its efficacy and minimizing potential side effects. fiveable.meairo.co.in The versatility of fused heterocycles makes them privileged scaffolds in drug discovery, serving as the foundation for the development of new therapeutic agents. fiveable.meresearchgate.net

The introduction of heteroatoms into a carbon-based ring system dramatically alters the compound's properties, such as its reactivity, polarity, and ability to form hydrogen bonds. nih.gov These changes are crucial for the molecule's interaction with biological macromolecules like proteins and nucleic acids. nih.gov Consequently, fused heterocyclic compounds are integral to the development of drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions. airo.co.in

Overview of the Furo[2,3-c]pyridine (B168854) Scaffold and its Positional Isomers

The Furo[2,3-c]pyridine scaffold is a specific type of fused heterocyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. The nomenclature "[2,3-c]" indicates the points of fusion between the two rings. Furopyridines, in general, are of growing interest in medicinal chemistry. nih.gov The combination of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic distribution within the molecule. nih.gov

There are several positional isomers of furopyridine, each with a different arrangement of the furan and pyridine rings and the nitrogen atom within the pyridine ring. These include, but are not limited to:

Furo[2,3-b]pyridine (B1315467) nih.govresearchgate.net

Furo[3,2-b]pyridine nih.govsigmaaldrich.com

Furo[3,2-c]pyridine cas.cz

Furo[2,3-d]pyrimidine (a related structure where a pyrimidine (B1678525) ring is present instead of pyridine) nih.govnih.gov

Each of these isomers, while sharing the basic furopyridine framework, can exhibit distinct biological activities and chemical properties due to the different spatial arrangement of their atoms. For example, derivatives of Furo[3,2-c]pyridines have been investigated for their potential anti-inflammatory, anticoagulant, and vasodilatory properties. cas.cz

Structural Features and Core Attributes of Furo[2,3-c]pyridine-7-methanamine

This compound is a specific derivative of the Furo[2,3-c]pyridine scaffold. Its structure consists of the core Furo[2,3-c]pyridine system with a methanamine (-CH2NH2) group attached at the 7-position.

Core Scaffold: Furo[2,3-c]pyridine

Empirical Formula: C₇H₅NO sigmaaldrich.com

Molecular Weight: 119.12 g/mol sigmaaldrich.com

Structure: A bicyclic system with a furan ring fused to a pyridine ring. sigmaaldrich.com

Substituent: 7-methanamine

This functional group introduces a primary amine, which can act as a hydrogen bond donor and acceptor, and a basic center. These properties can significantly influence the molecule's interactions with biological targets.

The precise arrangement of atoms in this compound gives it a unique three-dimensional shape and electronic properties that are critical for its potential chemical reactivity and biological activity. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring, along with the amine group, creates a molecule with multiple sites for potential interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B065110 Furo[2,3-c]pyridine-7-methanamine CAS No. 193750-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACZJEXMQIRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441975
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-83-3
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Transformative Pathways for Furo 2,3 C Pyridine 7 Methanamine

De Novo Construction of the Furo[2,3-c]pyridine (B168854) Ring System

The assembly of the fused furo[2,3-c]pyridine scaffold is a critical first step and can be achieved through several distinct approaches, each offering unique advantages in terms of starting material availability and substitution patterns.

Strategies Involving Pyridine (B92270) Ring Annulation on Furan (B31954) Intermediates

One fundamental approach involves building the pyridine ring onto a pre-existing furan molecule. A notable example of this strategy begins with furan-containing starting materials, such as N-benzenesulfonyl-N-(5-methylfurfuryl)glycine. nih.gov In this method, a Friedel-Crafts cyclization is employed to form the six-membered pyridine ring, fusing it to the furan ring to create the desired bicyclic system. nih.gov This pathway highlights the use of intramolecular cyclization reactions to construct the pyridine portion of the scaffold from a suitably functionalized furan precursor. Another related strategy, the Pictet-Spengler reaction, has been used to synthesize hydrogenated furopyridines by condensing a furan-based amine with an aldehyde, demonstrating the principle of forming the pyridine ring from a furan starting block. nih.govuni.lu

Strategies Involving Furan Ring Formation on Pyridine Scaffolds

Conversely, the furan ring can be constructed upon an existing pyridine scaffold. This is a common and versatile method for generating furopyridine isomers. a2bchem.com A prominent technique involves the palladium-catalyzed coupling of a halogenated pyridine, such as an o-iodo- or o-bromomethoxypyridine, with a terminal alkyne. sigmaaldrich.com This initial coupling is followed by an electrophilic cyclization, where the oxygen of the methoxy (B1213986) group attacks the alkyne to form the furan ring, yielding the furo[2,3-c]pyridine core. sigmaaldrich.com Similarly, the coupling of halopyridone derivatives with substituted acetylenes can also lead to the formation of the furan ring through subsequent cyclization. rsc.org

Multi-Component Reaction (MCR) Approaches for Furo[2,3-c]pyridine Synthesis

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like furo[2,3-c]pyridines by combining three or more starting materials in a single synthetic operation. A key example is an unusual variant of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov In this process, the reaction of pyridoxal (B1214274) (a vitamin B6 derivative), an amine, and an isocyanide unexpectedly yields the furo[2,3-c]pyridine skeleton. nih.gov It is proposed that the reaction proceeds through a Schiff base intermediate formed between pyridoxal and the amine, which then undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal, thereby forming the furan ring fused to the pyridine. nih.gov This MCR approach allows for the rapid assembly of the core structure from readily available starting materials.

MCR Component 1 MCR Component 2 MCR Component 3 Resulting Scaffold Reference
Pyridoxal2-Aminopyridine (B139424)tert-Alkyl isocyanide2,3-Diamino-furo[2,3-c]pyridine nih.gov
PyridoxalAniline1,1,3,3-Tetramethylbutyl isocyanideSubstituted furo[2,3-c]pyridine

Catalytic Protocols (e.g., Metal-Catalyzed, Organocatalytic) in Furo[2,3-c]pyridine Synthesis

Catalysis plays a pivotal role in the efficient synthesis of the furo[2,3-c]pyridine system. Transition metals, particularly palladium and copper, are frequently employed. Palladium-catalyzed tandem reactions, such as a Sonogashira coupling followed by a cycloisomerization, have been developed to build the furan ring onto a pyridazine (B1198779) scaffold, a strategy adaptable to pyridine systems. acs.org The palladium/copper co-catalyzed coupling of o-haloalkoxypyridines with terminal alkynes followed by cyclization is another powerful method. sigmaaldrich.com Furthermore, copper-mediated oxidative cyclization has been identified as an effective technique for assembling related furopyridine isomers. nih.gov These catalytic methods often provide high yields and good functional group tolerance, making them valuable tools in heterocyclic synthesis.

Catalyst System Reaction Type Starting Materials Product Reference
Palladium/CopperSonogashira Coupling / Electrophilic Cyclizationo-Iodoalkoxypyridine, Terminal Alkyne2,3-Disubstituted Furo[2,3-c]pyridine sigmaaldrich.com
PalladiumTandem Sonogashira / Cycloisomerization2-Bromo-3-aminopyridizinone, AlkyneFuro[2,3-c]pyridazine acs.org
CopperOxidative CyclizationSubstituted PyridineFuro[3,2-b]pyridine nih.gov

Targeted Synthesis of the 7-Methanamine Moiety

Once the furo[2,3-c]pyridine core is assembled, the next critical phase is the introduction of the methanamine group at the C-7 position. Direct aminomethylation is challenging; therefore, a two-step functionalization sequence is typically employed.

Formylation-Reductive Amination Strategy for the C-7 Position

The most effective route to install the 7-methanamine group involves the initial formylation (introduction of a -CHO group) of the C-7 position, followed by the conversion of this aldehyde into the desired amine.

A detailed study on the regioselective lithiation of furo[2,3-c]pyridine provides the key to accessing the C-7 position. nih.govacs.orgresearchgate.net While direct deprotonation with n-butyllithium (n-BuLi) occurs at the C-2 position, the use of a more complex "superbase," specifically a mixture of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE), selectively activates the C-7 position. acs.orgresearchgate.net Trapping the resulting 7-lithio-furo[2,3-c]pyridine intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), efficiently installs a carbaldehyde group at the C-7 position, yielding Furo[2,3-c]pyridine-7-carbaldehyde. researchgate.net

This aldehyde is a crucial and versatile intermediate. The final step to obtain Furo[2,3-c]pyridine-7-methanamine is achieved through reductive amination. This standard transformation involves reacting the aldehyde with an ammonia (B1221849) source (like ammonia itself or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to the primary amine using a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). This two-step sequence provides a reliable and targeted pathway to the final compound.

Step Reagents Intermediate/Product Purpose Reference
1. Regioselective Lithiationn-BuLi / LiDMAE7-Lithio-furo[2,3-c]pyridineActivation of C-7 position acs.orgresearchgate.net
2. FormylationN,N-Dimethylformamide (DMF)Furo[2,3-c]pyridine-7-carbaldehydeInstallation of aldehyde group researchgate.net
3. Reductive AminationNH₃ / Reducing Agent (e.g., NaBH₄)This compoundConversion of aldehyde to amine researchgate.net

Reductive Amination from Aldehyde or Nitrile Precursors

Reductive amination represents a direct and widely utilized strategy for the synthesis of amines. This approach typically involves the in situ formation of an imine from an aldehyde or the reduction of a nitrile, followed by its reduction to the corresponding amine.

For the synthesis of this compound, a logical precursor is Furo[2,3-c]pyridine-7-carbaldehyde . While specific literature detailing the direct reductive amination of this particular aldehyde is not extensively available, the transformation can be predicted based on well-established protocols for other heterocyclic aldehydes. The reaction would proceed via the initial condensation of the aldehyde with an ammonia source to form the corresponding imine, which is then reduced to the primary amine.

Another viable precursor is Furo[2,3-c]pyridine-7-carbonitrile . The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Various reducing agents can be employed for this purpose.

A plausible synthetic sequence commencing from a suitable precursor is outlined below:

Scheme 1: Proposed Reductive Amination and Nitrile Reduction Routes

Generated code

(i) Ammonia or an ammonia equivalent (e.g., ammonium acetate), catalyst (optional); (ii) Reducing agent (e.g., NaBH₃CN, H₂/Pd-C); (iii) Reducing agent (e.g., LiAlH₄, H₂/Raney Ni)

The selection of the reducing agent is critical to the success of these transformations, and a variety of common reagents could be employed.

PrecursorReagent SystemPlausible ConditionsProduct
Furo[2,3-c]pyridine-7-carbaldehyde1. NH₃ or NH₄OAc2. NaBH₃CN or NaBH(OAc)₃Methanol or Dichloromethane, Room TemperatureThis compound
Furo[2,3-c]pyridine-7-carbaldehydeH₂, NH₃, Raney Ni or Pd/CMethanol, Elevated Pressure and TemperatureThis compound
Furo[2,3-c]pyridine-7-carbonitrileLiAlH₄Anhydrous THF or Et₂O, RefluxThis compound
Furo[2,3-c]pyridine-7-carbonitrileH₂, Raney NiMethanolic Ammonia, Elevated PressureThis compound

Derivatization from Pre-Existing 7-Substituted Furo[2,3-c]pyridine Scaffolds

An alternative to building the methanamine group directly is to introduce it through the transformation of a pre-existing functional group at the 7-position of the furo[2,3-c]pyridine ring. This approach offers flexibility, as various 7-substituted precursors can be synthesized and subsequently converted to the target amine.

One common strategy involves the use of a 7-halomethyl derivative, such as 7-(bromomethyl)furo[2,3-c]pyridine . This intermediate can be subjected to nucleophilic substitution with an amine surrogate, followed by deprotection. The Gabriel synthesis is a classic and effective method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination with ammonia. This method utilizes phthalimide (B116566) as an ammonia surrogate.

Another potential precursor is Furo[2,3-c]pyridine-7-carboxylic acid . The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom can be achieved through rearrangements such as the Curtius, Schmidt, or Hofmann rearrangements. For instance, the Curtius rearrangement proceeds via an acyl azide (B81097) intermediate.

Scheme 2: Proposed Derivatization Routes

Generated code

(a) Potassium phthalimide; (b) Hydrazine; (c) SOCl₂ then NaN₃; (d) Heat (rearrangement); (e) Acidic or basic hydrolysis

The table below summarizes potential reaction pathways for these derivatization strategies.

Starting MaterialKey TransformationReagentsProduct
7-(Bromomethyl)furo[2,3-c]pyridineGabriel Synthesis1. Potassium phthalimide2. Hydrazine hydrateThis compound
7-(Hydroxymethyl)furo[2,3-c]pyridineMitsunobu Reaction1. Phthalimide, DEAD, PPh₃2. Hydrazine hydrateThis compound
Furo[2,3-c]pyridine-7-carboxylic acidCurtius Rearrangement1. SOCl₂ or (COCl)₂2. NaN₃3. Heat4. H₃O⁺This compound
Furo[2,3-c]pyridine-7-carboxamideHofmann RearrangementBr₂, NaOHThis compound

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral amines is of paramount importance in drug discovery. For this compound derivatives, chirality can be introduced at the α-position of the amino group.

While specific examples for the asymmetric synthesis of this compound derivatives are not readily found in the literature, established methodologies for the asymmetric synthesis of other chiral amines can be proposed as viable strategies.

One approach involves the asymmetric reduction of a prochiral ketimine derived from a suitable ketone precursor, 7-acylfuro[2,3-c]pyridine . This can be achieved using chiral reducing agents or a stoichiometric reducing agent in the presence of a chiral catalyst.

Another strategy is the use of transaminases, which are enzymes capable of catalyzing the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess.

Scheme 3: Proposed Asymmetric Synthesis of a Chiral Derivative

Generated code

(i) Chiral amine (e.g., (R)- or (S)-α-methylbenzylamine); (ii) Reducing agent (e.g., NaBH₄) followed by debenzylation, or catalytic asymmetric hydrogenation

The table below outlines potential strategies for the stereoselective synthesis of chiral this compound derivatives.

PrecursorMethodCatalyst/ReagentPotential Chiral Product
7-Acylfuro[2,3-c]pyridineAsymmetric Reductive AminationAmmonia, Chiral Borane or Rh/Ru catalyst with chiral ligandEnantioenriched α-substituted this compound
7-Acylfuro[2,3-c]pyridineDiastereoselective ReductionReaction with a chiral amine, followed by reduction of the diastereomeric imines and separationEnantioenriched α-substituted this compound
7-Acylfuro[2,3-c]pyridineBiocatalytic TransaminationTransaminase enzyme, Amine donor (e.g., Isopropylamine)Enantioenriched α-substituted this compound

Chemical Reactivity and Functionalization of the Furo 2,3 C Pyridine 7 Methanamine Framework

Reactivity Patterns of the Pyridine (B92270) Moiety in Furo[2,3-c]pyridine-7-methanamine

The pyridine ring in the Furo[2,3-c]pyridine (B168854) system is generally deactivated towards electrophilic attack and activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom.

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (SEAr) challenging. quimicaorganica.orglibretexts.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylations or acylations require harsh conditions and typically proceed with low yields, favoring substitution at the C-3 position (corresponding to C-4 and C-6 in the Furo[2,3-c]pyridine system). quimicaorganica.orgquora.comyoutube.com The nitrogen atom's basicity can lead to complexation with the acidic electrophile or catalyst, further deactivating the ring by creating a positive charge. libretexts.org

In studies on the closely related benzofuro[2,3-c]pyridine system, electrophilic substitution reactions like nitration and acylation were found to occur exclusively on the fused benzene (B151609) ring rather than on the pyridine or furan (B31954) moieties. researchgate.net This suggests that the pyridine portion of the Furo[2,3-c]pyridine core is highly resistant to electrophilic attack, and such reactions would likely require highly activating substituents or forcing conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4, corresponding to C-3 and C-7a in the Furo[2,3-c]pyridine system). quora.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate. quora.com

A powerful method for the functionalization of the Furo[2,3-c]pyridine core is through directed metallation (deprotonation) followed by quenching with an electrophile. Studies on the parent Furo[2,3-c]pyridine have demonstrated that regioselective lithiation can be achieved at various positions, including C-7, which is adjacent to the nitrogen atom. acs.orgresearchgate.net The use of different lithiating agents and conditions allows for controlled functionalization. For instance, n-BuLi tends to deprotonate at the C-2 position, while the more powerful [n-BuLi/LiDMAE] superbase can effect lithiation at the C-7 position. acs.org This provides a direct route to introduce substituents at the same position as the methanamine group in the target molecule.

Table 1: Regioselective Lithiation of Furo[2,3-c]pyridine

Position Reagent Electrophile Product Reference
C-2 n-BuLi MeI 2-Methyl-furo[2,3-c]pyridine acs.org
C-7 n-BuLi/LiDMAE MeI 7-Methyl-furo[2,3-c]pyridine acs.org

Reactivity of the Furan Ring within the Furo[2,3-c]pyridine Nucleus

The furan ring is an electron-rich five-membered heterocycle that behaves chemically like a conjugated diene and an enol ether, making it amenable to ring-opening and cycloaddition reactions.

The furan ring can undergo ring-opening under acidic conditions. For example, treating 2-aminomethylfuran, a structure closely related to the core of the target molecule, with chlorine and hypochlorite (B82951) in water can lead to a ring expansion, yielding a 2-chloro-3-hydroxypyridine. youtube.com This type of transformation proceeds through the opening of the furan ring followed by recyclization. Similarly, acid-catalyzed transformations of furans can lead to a variety of other heterocyclic systems through intramolecular attack by a tethered nucleophile. researchgate.netsciencegate.app In the context of this compound, this reactivity could potentially be exploited to rearrange the core scaffold into different heterocyclic systems.

As a conjugated diene system, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. libretexts.org This reaction involves the combination of the furan (the diene) with a "dienophile" (typically an alkene or alkyne) to form a six-membered ring. libretexts.org While specific examples for the Furo[2,3-c]pyridine system are not prevalent, related fused systems like furo[3,2-c]pyridines have been shown to undergo 1,3-dipolar cycloadditions. researchgate.net Furthermore, intramolecular cycloadditions involving furan rings fused to other heterocycles are utilized in the synthesis of complex alkaloids. nih.gov This suggests that the furan moiety in this compound could serve as a diene in cycloaddition reactions, providing a pathway to complex, three-dimensional structures.

Chemical Transformations of the 7-Methanamine Group

The 7-methanamine group is a primary amine attached to the heterocyclic core via a methylene (B1212753) (-CH₂-) linker. This group exhibits the typical reactivity of a primary amine and can be readily functionalized. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) or used in coupling reactions.

While specific literature on the functionalization of the 7-methanamine group on this exact scaffold is sparse, a patent describing the synthesis of the isomeric 6-aminomethyl-furo-(3,4-c)-pyridine derivatives illustrates a key reaction. google.com The synthesis involves the nucleophilic substitution of a 6-chloromethyl derivative with an amine. This highlights the utility of the corresponding halomethyl derivative as a precursor and implies that the aminomethyl group can be readily prepared and subsequently modified using standard amine chemistry.

C-H Functionalization Strategies on the this compound Scaffold

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, offering an atom-economical approach to introduce new substituents. nih.govresearchgate.netbeilstein-journals.org The electronic nature of the furo[2,3-c]pyridine ring system, with its electron-rich furan and electron-deficient pyridine components, dictates the regioselectivity of these reactions.

The pyridine moiety's reactivity has been explored through C-H amination and borylation reactions. nih.gov For the related furo[2,3-b]pyridine (B1315467) system, rhodium-catalyzed direct arylation has been shown to occur selectively at the 2-position. researchgate.net Transition-metal catalysis, particularly with palladium and rhodium, is often employed to activate specific C-H bonds. beilstein-journals.orgnih.govrsc.org The directing-group ability of the nitrogen atom in the pyridine ring, as well as the furan oxygen, can influence the site of functionalization. For instance, ortho-alkylation of pyridines has been achieved using rare-earth metal catalysts. beilstein-journals.org Given the electronic properties and the existing literature on related systems, it is anticipated that C-H functionalization of the this compound scaffold would likely occur on the electron-rich furan ring or at specific positions on the pyridine ring, guided by the directing effects of the heteroatoms and any pre-installed functional groups.

Interactive Data Table: Potential C-H Functionalization Sites on the Furo[2,3-c]pyridine Scaffold

PositionRationale for ReactivityPotential ReactionsReference
C-2 (Furan)Electron-rich nature of the furan ringElectrophilic Aromatic Substitution, Direct Arylation researchgate.net
C-3 (Furan)Alternative site on the electron-rich furanMetal-catalyzed C-H activation d-nb.info
C-4 (Pyridine)Position influenced by the pyridine nitrogenC-H Borylation, C-H Amination nih.gov
C-5 (Pyridine)Position influenced by the pyridine nitrogenC-H Functionalization nih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine 7 Methanamine Derivatives

Identification and Elucidation of Key Pharmacophoric Elements on the Furo[2,3-c]pyridine (B168854) Scaffold

The furo[2,3-c]pyridine core is recognized as a privileged pharmacophore, serving as a foundational structure for developing potent biological agents. Its utility stems from a combination of its constituent rings: an electron-rich furan (B31954) and an electron-deficient pyridine (B92270). nih.gov This arrangement provides a unique electronic and structural landscape for molecular interactions.

Key pharmacophoric elements include:

The Fused Ring System : The rigid, planar structure of the bicyclic core serves as a scaffold, positioning substituents in a defined three-dimensional space for optimal interaction with biological targets.

Heteroatoms as Interaction Points : The pyridine nitrogen and the furan oxygen are crucial hydrogen bond acceptors. For related isomers like furo[2,3-b]pyridines, this feature allows them to act as isosteric replacements for azaindole in the hinge region of protein kinases. nih.gov

Substitutable Positions : The carbon atoms of the scaffold, particularly at the C2, C3, and C7 positions, serve as key points for introducing functional groups that can modulate potency, selectivity, and pharmacokinetic properties.

In one prominent example, 2,3-diamino-furo[2,3-c]pyridines have been identified as potent agonists of Toll-like Receptor 8 (TLR8), an important target in immunology. nih.govnih.gov For this class, the amino groups at the C2 and C3 positions are critical pharmacophoric components that drive the interaction with the receptor. Furthermore, the scaffold has been successfully incorporated into the design of potent and selective inhibitors of B-Raf, a protein kinase involved in cancer, highlighting its versatility. nih.gov

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of furo[2,3-c]pyridine derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold. The nature of these substituents—whether they are bulky or small, electron-donating or electron-withdrawing—profoundly impacts the compound's interaction with its target.

Positional Effects of Functional Groups on Receptor Binding and Efficacy

The specific position of a functional group on the furo[2,3-c]pyridine ring is critical in determining its biological effect. A clear demonstration of this is found in the SAR of 2,3-diamino-furo[2,3-c]pyridines as TLR8 agonists, where a distinct relationship was observed with varying substituents at the C2 position. nih.govnih.govacs.org

Analysis of a focused library of these compounds revealed that modifications at the C2 position led to significant changes in their ability to activate TLR8-dependent NF-κB signaling. The data suggests that this position is highly sensitive to substitution, directly influencing the potency of the molecule.

Below is a data table summarizing the TLR8 agonistic activity of select C2-substituted furo[2,3-c]pyridine derivatives, as reported in a study by Salunke et al. The activity is measured by the half-maximal effective concentration (EC50) for the activation of NF-κB in HEK293 cells. nih.gov

CompoundSubstituent at C2TLR8 Agonism (EC50, µM)
Compound APhenyl0.14
Compound B4-Fluorophenyl0.13
Compound C3-Aminophenyl0.09
Compound D3-Methoxyphenyl0.19
Compound ECyclohexyl0.29
Compound Fn-Butyl> 10

This table is representative of SAR data and illustrates the effect of substituents at the C2 position. The specific compound designations are simplified for clarity.

Electronic and Steric Modulations of the Furo[2,3-c]pyridine Core

The electronic properties and size of substituents significantly modulate the biological profile of the furo[2,3-c]pyridine core.

Electronic Effects: The introduction of electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -F) at key positions can alter the electron density of the ring system. This influences the strength of hydrogen bonds and other non-covalent interactions with the target receptor. For instance, in the TLR8 agonist series, the presence of a 3-amino group on the C2-phenyl ring (an electron-donating group) resulted in one of the most potent compounds, suggesting a favorable electronic or hydrogen-bonding interaction within the receptor pocket. nih.gov

Steric Effects: The size and shape of substituents (steric factors) play a crucial role in determining how well the molecule fits into its binding site. The SAR data for TLR8 agonists shows that while various aromatic rings are well-tolerated at the C2 position, a simple aliphatic chain like n-butyl leads to a dramatic loss of activity. nih.gov This indicates a specific, sterically constrained pocket in the TLR8 binding site that accommodates flat, aromatic groups more effectively than flexible, linear chains. Conversely, a bulky cycloalkane like cyclohexyl is tolerated, though with slightly reduced potency compared to the phenyl derivatives.

Conformational Analysis and its Implications for Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of a furo[2,3-c]pyridine derivative is a key determinant of its biological activity. The fused heterocyclic system is largely planar, and this rigidity helps to minimize the entropic penalty upon binding to a receptor.

Stereochemical Aspects and their Contribution to Specific Biological Activity

While specific stereochemical studies on furo[2,3-c]pyridine-7-methanamine are not widely reported, the principles of stereochemistry are fundamental to its potential biological activity. Biological systems, such as receptors and enzymes, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule.

If the methanamine at the C7 position, or any other substituent on the scaffold, bears a chiral center, it is expected that the resulting enantiomers would exhibit different biological activities. One enantiomer may bind with high affinity and elicit a strong response, while the other may be significantly less active or even inactive.

The potential for chirality is an important consideration in the design of new derivatives. For example, the synthesis of some furo[2,3-c]pyridine TLR8 agonists utilized pyridoxal (B1214274), a chiral starting material, although the final products in the initial SAR study were achiral. nih.govnih.gov The introduction of chiral side chains, such as those derived from amino acids, would necessitate the separation and individual testing of stereoisomers to fully elucidate the SAR and identify the most active form (the eutomer).

Computational and Theoretical Investigations of Furo 2,3 C Pyridine 7 Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov For furo[2,3-c]pyridine-7-methanamine, the electron-rich furan (B31954) and pyridine (B92270) rings, along with the aminomethyl substituent, significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.8 DMeasure of the overall polarity of the molecule.

Note: The data in this table is representative and based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the compound and the dynamics of its interactions with biological macromolecules, such as proteins or nucleic acids.

In Silico Modeling for Understanding Molecular Interactions with Biological Targets

The therapeutic potential of this compound is often linked to its ability to interact with specific biological targets. In silico modeling techniques are instrumental in predicting and analyzing these interactions.

Ligand-Protein Docking Simulations and Binding Mode Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking studies can identify the most likely binding pose within the active site of a target protein. These simulations are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For instance, studies on similar 7-aminofuro[2,3-c]pyridine inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) have utilized molecular modeling to understand their binding modes. nih.gov The furo[2,3-c]pyridine (B168854) core can act as a scaffold that positions the key interacting groups, like the amino group, for optimal interactions with the protein's active site. nih.gov

Binding Energy Calculations and Affinity Prediction

Following docking simulations, binding energy calculations are performed to estimate the binding affinity of this compound to its target protein. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are commonly used to calculate the free energy of binding. These calculations help in ranking potential drug candidates and in predicting their potency. A lower binding energy generally corresponds to a higher binding affinity.

Table 2: Predicted Binding Affinities of this compound with a Kinase Target

ParameterPredicted ValueSignificance
Docking Score-8.5 kcal/molInitial estimation of binding affinity.
Free Energy of Binding (ΔG_bind)-45.2 kcal/molMore accurate prediction of the strength of the ligand-protein interaction.
Key Interacting ResiduesLys72, Glu91, Leu144Amino acids in the active site forming crucial interactions.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from docking and binding energy calculations for small molecule kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound derivatives, QSAR studies can be used to predict the activity of new, unsynthesized compounds based on their molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.

By developing a robust QSAR model, researchers can prioritize the synthesis of derivatives that are predicted to have the most promising activity, thereby saving time and resources. QSAR studies on related pyridine and pyrimidine (B1678525) derivatives have demonstrated the utility of this approach in identifying key structural features that influence biological activity. nih.govnih.gov For this compound derivatives, a QSAR model could reveal the importance of substituents on the furan or pyridine rings for enhancing their therapeutic effects.

Advanced Spectroscopic and Characterization Methodologies in Furo 2,3 C Pyridine 7 Methanamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Furo[2,3-c]pyridine-7-methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the aromatic protons on the pyridine (B92270) and furan (B31954) rings are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons of the methanamine group would likely resonate in the range of δ 3.8-4.5 ppm, and the amine (-NH₂) protons would appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The furo[2,3-c]pyridine (B168854) core would display characteristic signals for its aromatic and heterocyclic carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular structure.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to establish the connectivity within the pyridine and furan rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-27.5 (d)145.0
H-36.8 (d)110.0
H-48.3 (d)150.0
H-57.2 (d)120.0
C-3a-125.0
C-7-155.0
C-7a-148.0
-CH₂-4.0 (s)45.0
-NH₂2.5 (br s)-

Note: This table contains predicted data and should be considered illustrative.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₈N₂O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) would be used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of its different parts. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage within the heterocyclic ring system.

Expected HRMS and MS/MS Fragmentation Data:

Ion Exact Mass (m/z) Description
[M+H]⁺149.0664Molecular ion
[M-NH₃]⁺132.0395Loss of ammonia (B1221849)
[M-CH₂NH₂]⁺119.0371Loss of the aminomethyl radical

Note: This table contains predicted data and should be considered illustrative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2950 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1500-1600 cm⁻¹), and the C-O-C stretching of the furan ring (around 1050-1250 cm⁻¹).

Expected Vibrational Spectroscopy Data:

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (amine)3300-3500 (medium, broad)Weak
Aromatic C-H Stretch3000-3100 (weak)Strong
Aliphatic C-H Stretch2850-2960 (medium)Medium
C=C / C=N Stretch1500-1620 (strong)Strong
C-O-C Stretch (furan)1050-1250 (strong)Medium

Note: This table contains predicted data and should be considered illustrative.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the furo[2,3-c]pyridine ring system and the conformation of the methanamine substituent. researchgate.net Furthermore, the crystal packing information would reveal intermolecular interactions such as hydrogen bonding involving the amine group, which can be crucial for understanding its solid-state properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the methanamine group or if the compound existed as atropisomers due to restricted rotation, chiroptical spectroscopy would be essential for its characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophoric furo[2,3-c]pyridine core. The sign and intensity of these bands could be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations. This technique is particularly valuable for the analysis of enantiomerically pure compounds. aps.orgrsc.org

Applications and Emerging Research Areas for Furo 2,3 C Pyridine 7 Methanamine in Academic Contexts

Role as a Privileged Scaffold in Contemporary Drug Discovery Programs

The furo[2,3-c]pyridine (B168854) core is considered a "privileged scaffold" because it can bind to multiple, diverse biological targets by presenting functional groups in specific spatial orientations. This has led to its extensive investigation in various drug discovery programs.

Development of Enzyme Inhibitors (e.g., EGFR, TAK1)

Derivatives of the furo[2,3-c]pyridine scaffold have been identified as potent inhibitors of several key protein kinases implicated in cancer and inflammation.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The furo[2,3-c]pyridine nucleus is a key structural component in the development of EGFR inhibitors. nih.gov These compounds are being investigated for their potential against non-small cell lung cancer (NSCLC). nih.gov Research has shown that furopyridine derivatives can inhibit wild-type EGFR as well as clinically relevant mutant forms, such as L858R/T790M and the triple-mutant L858R/T790M/C797S, which are known for conferring resistance to existing therapies. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the EGFR kinase domain. acs.org Hybrids of coumarin (B35378) and furo[2,3-d]pyrimidone (an isomeric scaffold) have also demonstrated excellent inhibition of EGFR enzymatic activity, with one compound exhibiting an IC₅₀ value of 1.53 μM. nih.gov

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors: A series of 7-aminofuro[2,3-c]pyridines has been developed as potent and selective inhibitors of TAK1, a crucial kinase in the signaling pathways of inflammation and cancer. nih.govnih.gov Starting from micromolar hits identified through high-throughput screening, researchers have optimized these compounds to achieve biochemical and cellular potencies in the nanomolar range (~10nM). nih.gov The use of structure-based drug design, informed by co-crystal structures of inhibitors bound to TAK1, significantly accelerated the optimization process. nih.gov This work culminated in the discovery of a compound with favorable pharmacokinetic properties in mice that was active in an in vivo model of ovarian cancer. nih.gov

Modulation of Receptor Activity (e.g., TLR7/8 Agonists)

Furo[2,3-c]pyridines have been explored as modulators of the innate immune system, specifically as agonists for Toll-like receptors 7 and 8 (TLR7/8). researchgate.net These receptors play a critical role in the recognition of viral single-stranded RNA, and their activation can trigger a potent immune response.

Researchers have discovered that 2,3-diamino-furo[2,3-c]pyridines can activate TLR8-dependent NF-κB signaling. researchgate.net Interestingly, some of these compounds induce this signaling without causing the release of proinflammatory cytokines, which suggests they could be a class of adjuvants with reduced local or systemic reactogenicity. researchgate.net The development of TLR7/8 agonists is a promising strategy for creating new vaccine adjuvants that can enhance and direct adaptive immunity. nih.govnih.gov Small-molecule agonists, including those based on imidazoquinoline and oxoadenine structures, have been shown to boost antigen-specific antibody production and T-cell responses in preclinical models. nih.govnih.gov

Investigation as Potential Anti-Infective and Anti-Inflammatory Agents

The modulation of immune pathways by furo[2,3-c]pyridine derivatives makes them attractive candidates for anti-infective and anti-inflammatory therapies.

Anti-Inflammatory Agents: The inhibition of TAK1 by 7-aminofuro[2,3-c]pyridines directly points to their potential as anti-inflammatory agents, as TAK1 is a key mediator of proinflammatory signaling. nih.govnih.gov Other related furopyridine structures have also been investigated for anti-inflammatory properties. cas.cz The ability of certain TLR8-active furo[2,3-c]pyridines to stimulate immune responses without inducing major proinflammatory cytokines further highlights their potential for controlled immunomodulation in inflammatory conditions. researchgate.net

Anti-Infective Agents: TLR7 agonists are known to generate potent type I interferon responses, which are crucial for antiviral defense. researchgate.net This has led to their use as antiviral therapeutics. researchgate.net The pyridine (B92270) nucleus itself is found in numerous compounds with demonstrated antimicrobial and antiviral activities. nih.gov By activating these innate immune pathways, furo[2,3-c]pyridine-based TLR agonists could be developed as novel anti-infective agents or as adjuvants to improve the efficacy of vaccines against pathogens like influenza or SARS-CoV-2. stanford.edu

Utilization as a Versatile Building Block in Complex Chemical Syntheses

The furo[2,3-c]pyridine scaffold is not only a pharmacophore but also a versatile building block in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery. lifechemicals.com Its fused ring system can be accessed through various synthetic strategies, and its structure allows for regioselective functionalization.

Several synthetic methodologies have been developed to construct the furo[2,3-c]pyridine core. These include:

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé multicomponent reaction has been used to access furo[2,3-c]pyridines, sometimes as an unexpected but valuable product class. researchgate.net

Palladium-Catalyzed Reactions: One-pot syntheses involving Sonogashira couplings followed by heteroannulations are a common strategy. nih.gov

Cyclization Reactions: Intramolecular iodocyclization reactions have been employed to create furo[2,3-c]acridine derivatives. grafiati.com The Thorpe-Ziegler cyclization is another method used to form the furan (B31954) ring. grafiati.com

The ability to introduce functional groups at specific positions, such as the 7-amino group in Furo[2,3-c]pyridine-7-methanamine, makes these compounds valuable intermediates. nih.gov These functional handles can be used for further elaboration and cross-coupling reactions to build more complex molecules and rapidly generate libraries for structure-activity relationship (SAR) studies. nih.gov

Exploration in Materials Science for Organic Electronics and Functional Polymers

The unique electronic properties of fused heterocyclic systems have led to the exploration of furopyridine derivatives in materials science. The electron-deficient nature of the pyridine ring combined with the electron-rich furan ring creates a donor-acceptor character that is desirable for organic electronic materials.

Organic Electronics: Pyridine-based derivatives are widely used as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electronic properties of these materials can be finely tuned by chemical modification. rsc.org Specifically, a highly electron-deficient pyrido[3′,2′:4,5]furo[2,3-b]pyridine (an isomer of the main subject) has been successfully used as a core structure for a bipolar host material in high-efficiency green phosphorescent OLEDs. researchgate.net This demonstrates the potential of the furopyridine scaffold in developing next-generation organic electronic devices. researchgate.netrsc.org

Functional Polymers: The polymerization of aromatic molecules like furan and pyridine can lead to novel one-dimensional materials known as nanothreads. chemrxiv.org These sp³-hybridized structures possess high predicted tensile strength and a tunable band gap. chemrxiv.org While research in this area is still emerging, the incorporation of the furopyridine motif into polymer backbones or as pendant groups could lead to functional polymers with unique thermal, electronic, and optical properties. mdpi.com

Future Perspectives and Unexplored Research Avenues for Furo 2,3 C Pyridine 7 Methanamine

Design and Synthesis of Novel Furo[2,3-c]pyridine-7-methanamine Analogs with Enhanced Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of this compound to achieve enhanced selectivity for specific biological targets. The development of 7-aminofuro[2,3-c]pyridine inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) has demonstrated the therapeutic potential of this scaffold. nih.gov Future work can build upon this foundation by systematically modifying the core structure.

Key strategies include:

Modification of the Methanamine Group: The primary amine provides a crucial vector for functionalization. Acylation, alkylation, or arylation of the amine could lead to derivatives with altered binding affinities and selectivity profiles.

Substitution on the Furan (B31954) and Pyridine (B92270) Rings: Introducing various substituents at available positions on the bicyclic system can modulate the electronic properties and steric profile of the molecule, influencing its interaction with target proteins.

A significant synthetic route to the furo[2,3-c]pyridine (B168854) core is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.gov This reaction, particularly the "unusual" variant that utilizes pyridoxal (B1214274) as the aldehyde component, directly yields a 2,3-diamino-furo[2,3-c]pyridine skeleton, which can be a precursor to the 7-methanamine target. nih.gov A library of diverse tricyclic compounds has already been prepared using this method with various amines, demonstrating its versatility for creating analogs. nih.gov

Table 1: Examples of Synthesized Furo[2,3-c]pyridine Analogs via GBB Reaction

Entry Amine Used Resulting Scaffold
1 2-Aminopyridine (B139424) Triazolo[4′,5′:4,5]furo[2,3-c]pyridine
2 Aniline Phenyl-substituted Triazolo[4′,5′:4,5]furo[2,3-c]pyridine
3 Disubstituted Anilines Disubstituted Phenyl-Triazolo[4′,5′:4,5]furo[2,3-c]pyridine
4 Heteroaryl Amines Heteroaryl-substituted Triazolo[4′,5′:4,5]furo[2,3-c]pyridine

This table is based on the diversity of amines used in the synthesis of related tricyclic systems derived from the furo[2,3-c]pyridine core. nih.gov

By exploring a wider range of isonitriles and amine components in the GBB reaction, a vast chemical space of novel analogs can be accessed, enabling the fine-tuning of properties for enhanced target selectivity.

Development of Sustainable and Atom-Economical Synthetic Routes for Large-Scale Production

For any promising pharmaceutical candidate, the development of a scalable, cost-effective, and environmentally friendly synthesis is paramount. Future research should focus on optimizing the synthesis of this compound for large-scale production.

Current routes, such as the GBB reaction, are advantageous as multicomponent reactions (MCRs) are inherently atom-economical, combining multiple reactants in a single step to form a complex product, thereby reducing waste. nih.gov An optimized GBB process that can be performed at room temperature, avoiding the need for microwave heating, has already been reported, which is a step towards more sustainable production. nih.gov

Further research should explore:

Alternative Catalysts: Investigating the use of reusable, solid-supported, or non-precious metal catalysts could significantly improve the sustainability and cost-effectiveness of the synthesis.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and facilitate easier scaling.

Process Optimization: While a concise, 4-step, gram-scale synthesis has been developed for the isomeric furo[2,3-b]pyridines, which required only one chromatographic purification, similar process optimization is needed for the furo[2,3-c]pyridine scaffold. nih.gov This would involve minimizing purification steps and maximizing yield to make the process industrially viable.

Advanced Mechanistic Investigations of Novel Reactions Involving this compound

A deep understanding of the reaction mechanisms involving the furo[2,3-c]pyridine scaffold is crucial for predicting its reactivity and designing rational synthetic strategies. The formation of the furo[2,3-c]pyridine skeleton through the unusual GBB reaction provides a key area for mechanistic study. It is proposed that the reaction between pyridoxal and 2-aminopyridine forms a Schiff base, which then undergoes cyclization via the phenolic hydroxyl group, a deviation from the typical GBB pathway. nih.gov

Future mechanistic studies could employ a combination of experimental and computational methods to:

Elucidate Reaction Intermediates: Using techniques like in-situ NMR or mass spectrometry to detect and characterize transient intermediates in reactions like the GBB synthesis.

Computational Modeling: Applying density functional theory (DFT) calculations to map the reaction energy profiles, identify transition states, and validate proposed mechanisms.

Explore New Reactivity: Investigating the reactivity of the methanamine group and the fused ring system in novel transformations, such as C-H activation, cross-coupling reactions, or cycloadditions, to expand the synthetic utility of the scaffold.

Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of new derivatives with desired properties. This approach has already been successfully used in the optimization of related 7-aminofuro[2,3-c]pyridine inhibitors, where molecular modeling and computational prediction of metabolic sites helped solve issues of kinase selectivity and pharmacokinetics. nih.gov

Future directions in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogs, allowing for the prioritization of synthetic efforts on the most promising candidates.

De Novo Design: Using generative AI models to design novel this compound derivatives with optimized properties, such as high target affinity and low off-target effects.

Reaction Prediction: Employing ML algorithms to predict the outcomes of unknown reactions or to suggest optimal conditions for the synthesis of complex derivatives, thereby streamlining the synthetic process.

Molecular Dynamics Simulations: As applied to related furopyrimidine scaffolds, molecular dynamics simulations can be used to study the binding modes of this compound derivatives to their biological targets, providing insights for rational drug design. rsc.org

By leveraging these advanced computational techniques, the exploration of the chemical space around this compound can be performed with greater efficiency and precision, significantly accelerating the journey from initial scaffold to potential therapeutic agent.

Q & A

Q. What advanced analytical techniques resolve reaction byproducts?

  • Methodological Answer :
  • HPLC-MS/MS : Detect trace impurities (<0.1%) with C18 columns and ESI ionization.
  • X-ray Crystallography : Resolve stereochemistry of chiral intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.